Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyridine and pyrrole, featuring a fused ring system that is common in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors .
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its applications extend to the production of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different nitrogen atom positions, resulting in distinct chemical properties.
Ceralasertib: A pyrrolo[2,3-b]pyridine-bearing compound under phase II trials as an ATR kinase inhibitor for antineoplastic therapy.
Uniqueness: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
MPC is characterized by its fused pyrrole and pyridine rings, which contribute to its biological activity. The molecular formula of MPC is , and it contains an ester functional group that enhances its reactivity and interaction with biological targets.
1. Anticancer Activity
Research has indicated that MPC and its derivatives exhibit significant anticancer properties. In a study involving various pyrrolo[2,3-b]pyridine analogues, compounds were evaluated for their cytotoxic effects against different cancer cell lines. Notably, some derivatives demonstrated moderate to high cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
MPC | Ovarian | 15 | Moderate cytotoxicity |
MPC | Breast | 30 | Limited toxicity |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
2. Antimycobacterial Activity
MPC has also been studied for its activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain derivatives of MPC exhibited promising antimycobacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics. For instance, one study reported an MIC of for specific esters derived from MPC .
Compound Derivative | MIC (µM) | Activity Level |
---|---|---|
Ester A | <0.15 | Highly active |
Ester B | 3.13 | Moderately active |
These findings suggest that modifications to the ester group can enhance the compound's efficacy against Mtb.
3. Neuroprotective Effects
The biological activity of MPC is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : MPC can inhibit enzymes involved in critical metabolic pathways, such as kinases linked to cancer progression and neurodegeneration.
- Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways essential for cell survival and proliferation.
Study on Anticancer Activity
In a detailed investigation by Kalai et al., several derivatives of MPC were synthesized and tested against ovarian and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy while minimizing toxicity to healthy cells .
Antimycobacterial Study
A separate study focused on the synthesis of MPC derivatives aimed at combating tuberculosis. The researchers found that certain modifications significantly improved the compounds' solubility and metabolic stability while maintaining low toxicity profiles in VERO cells .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBBTNEIKWLPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628562 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351439-07-1 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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